P-Phenylphosphonic diamide
Overview
Description
P-Phenylphosphonic diamide is an organophosphorus compound characterized by the presence of a phenyl group attached to a phosphonic diamide moiety
Mechanism of Action
Target of Action
P-Phenylphosphonic diamide, also known as (diaminophosphoryl)benzene, primarily targets β-class carbonic anhydrases (CAs) . Carbonic anhydrases are metalloenzymes found in various organisms, including bacteria, fungi, and protozoa . They play a crucial role in regulating pH and fluid balance .
Mode of Action
This compound acts as an inhibitor of β-class carbonic anhydrases . It binds to the active site of these enzymes, preventing them from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the normal physiological functions of the organisms, leading to an impairment of their growth and virulence .
Biochemical Pathways
The inhibition of carbonic anhydrases by this compound affects several biochemical pathways. Carbonic anhydrases are involved in various physiological processes, including respiration, electrolyte secretion, and pH regulation . By inhibiting these enzymes, this compound disrupts these processes, leading to detrimental effects on the organisms .
Result of Action
The primary result of this compound’s action is the inhibition of β-class carbonic anhydrases, leading to an impairment of the growth and virulence of various organisms, including bacteria, fungi, and protozoa . This makes this compound a potential candidate for the development of new anti-infectives .
Preparation Methods
Synthetic Routes and Reaction Conditions
P-Phenylphosphonic diamide can be synthesized through the reaction of phenylphosphonic dichloride with ammonia. The reaction typically involves the use of an aqueous solution of ammonia to convert phenylphosphonic dichloride into this compound . Another method involves the reaction of phenylphosphonic dichloride with dimethylamine in the presence of a solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
P-Phenylphosphonic diamide undergoes various chemical reactions, including:
Substitution Reactions: It can react with different nucleophiles to form substituted derivatives.
Coordination Reactions: It can coordinate with metal ions to form complexes, which are useful in materials science and catalysis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include ammonia, dimethylamine, and various metal salts. The reactions are typically carried out in solvents such as dichloromethane or tetrahydrofuran under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from reactions involving this compound include substituted phosphonic diamides and metal complexes. These products have applications in various fields, including luminescent materials and flame retardants .
Scientific Research Applications
P-Phenylphosphonic diamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’-Tetramethyl-P-indol-1-ylphosphonic diamide
- N,N,N’,N’-Tetramethyl-P-carbazol-9-ylphosphonic diamide
- N,N,N’,N’-Tetramethyl-P-naphthalen-1-ylphosphonic diamide
- N,N,N’,N’-Tetramethyl-P-naphthalen-2-ylphosphonic diamide
Uniqueness
P-Phenylphosphonic diamide is unique due to its phenyl group, which imparts distinct chemical properties compared to other phosphonic diamides. This uniqueness makes it particularly useful in the synthesis of luminescent materials and as a flame retardant additive .
Properties
IUPAC Name |
diaminophosphorylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N2OP/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H4,7,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZHJVYZJFWGHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N2OP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197026 | |
Record name | Phosphonic diamide, P-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4707-88-4 | |
Record name | P-Phenylphosphonic diamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4707-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic diamide, P-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenephosphonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphonic diamide, P-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does P-Phenylphosphonic diamide react with other compounds?
A1: this compound exhibits reactivity with compounds containing reactive hydrogen atoms due to the labile nature of the P-N bond. [] This reactivity enables the synthesis of various P-phenylphosphonic diamides, phosphonamidates, and other derivatives through substitution reactions. For instance, reacting the diamide with an alcohol (ROH) can yield a phosphonamidate with the structure PhP(O)(NH2)(OR). []
Q2: How do structural modifications of this compound derivatives influence their properties?
A3: Introducing different substituents on the nitrogen atoms of this compound significantly affects the properties of the resulting compounds. Research shows that using bulkier substituents, like butyl or benzyl groups, increases the curing temperature required for epoxy resins cured with these modified diamides. [] Interestingly, incorporating a phenoxy group instead of a phenyl group in the backbone, despite having lower phosphorus content, significantly improves the thermal stability of the cured epoxy, as evidenced by higher residual weight at 800°C and a higher temperature for 10% weight loss. []
Q3: Are there any known methods for analyzing and characterizing this compound and its derivatives?
A4: Various spectroscopic techniques are employed to characterize this compound and its derivatives. These include Fourier-transform infrared spectroscopy (FTIR), 1H Nuclear Magnetic Resonance (NMR), and 31P NMR. [] These techniques provide valuable information about the compound's structure, bonding, and purity.
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